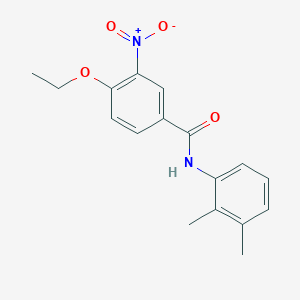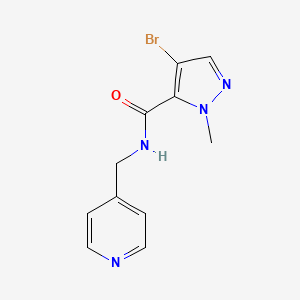![molecular formula C18H15FN2O3 B5709018 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5709018.png)
3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide, also known as FMIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMIB is a small molecule that belongs to the class of isoxazole derivatives and has been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide involves the inhibition of FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, mood regulation, and immune function. By inhibiting FAAH, 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide increases the levels of endocannabinoids, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has been found to exhibit antibacterial activity against various strains of bacteria.
实验室实验的优点和局限性
One of the main advantages of using 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide. One potential area of research is the development of 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide analogs that exhibit improved solubility and potency. Another area of research is the study of the effects of 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide on the gut-brain axis, which plays a crucial role in various physiological processes such as mood regulation and immune function. Additionally, the potential therapeutic applications of 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide in the treatment of various diseases such as cancer and inflammatory disorders warrant further investigation.
合成方法
The synthesis of 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide involves a multi-step process that starts with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to produce 4-methoxyphenylacetyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to produce 4-methoxyphenylacetohydroxamic acid. The next step involves the reaction of this intermediate with 3-chloro-5-fluorobenzoyl chloride, which produces the desired product 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide.
科学研究应用
3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has been found to exhibit a wide range of biological activities that make it a potential therapeutic agent for the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has also been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system.
属性
IUPAC Name |
3-fluoro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-15-7-5-12(6-8-15)17-10-16(24-21-17)11-20-18(22)13-3-2-4-14(19)9-13/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDIMISJHKMQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N'-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5708936.png)
![methyl 5-[(4-nitrophenoxy)methyl]-2-furoate](/img/structure/B5708946.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexanamine](/img/structure/B5708949.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B5708963.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine](/img/structure/B5708968.png)
![N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5708980.png)

![N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5708994.png)
![methyl 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5708997.png)
![1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5709028.png)
![5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5709039.png)